molecular formula C24H24B2Br2N2O4 B3342957 4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide CAS No. 436853-29-1

4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide

Cat. No.: B3342957
CAS No.: 436853-29-1
M. Wt: 585.9 g/mol
InChI Key: XACDRAIVEBNJBR-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide is a chemical compound with the molecular formula C24H24B2N2O42Br This compound is known for its unique structure, which includes two bipyridinium units connected by a boronophenylmethyl bridge

Preparation Methods

The synthesis of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide typically involves the reaction of 4,4’-bipyridine with a boron-containing reagent under specific conditions. One common method includes the use of boronic acid derivatives in the presence of a palladium catalyst to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of bipyridinium derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced bipyridinium species.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides .

Scientific Research Applications

4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds. Its unique structure allows for the formation of various supramolecular assemblies and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is evaluated for its ability to target specific molecular pathways and its efficacy in treating certain diseases.

    Industry: The compound is used in the development of advanced materials, such as conductive polymers and electrochromic devices.

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, where it accepts or donates electrons, leading to changes in its oxidation state. These redox processes are often accompanied by changes in the compound’s electronic and optical properties.

The molecular targets of the compound may include enzymes, receptors, and other proteins involved in cellular signaling pathways. By modulating these targets, the compound can influence various biological processes, such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide can be compared with other similar compounds, such as:

    4,4’-Bipyridinium, 1,1’-bis[(4-boronophenyl)methyl]-, dibromide: This compound has a similar structure but with a different position of the boronophenyl group. It may exhibit different chemical and biological properties due to this structural variation.

    1,1’-Bis(4-boronobenzyl)-4,4’-bipyridine-1,1’-diium bromide: Another related compound with a similar bipyridinium core but different substituents. Its properties and applications may vary based on the nature of the substituents.

    4,4’-Bipyridinium oligomers: These compounds consist of multiple bipyridinium units linked together.

The uniqueness of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide lies in its specific structure, which allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

[3-[[4-[1-[(3-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-3-19(15-23)17-27-11-7-21(8-12-27)22-9-13-28(14-10-22)18-20-4-2-6-24(16-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACDRAIVEBNJBR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC(=C4)B(O)O)(O)O.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24B2Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435835
Record name 1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436853-29-1
Record name 1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
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4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
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4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
Reactant of Route 4
4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
Reactant of Route 5
4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
Reactant of Route 6
4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide

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